2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(23-15)12-3-2-8-22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLMPMBPCKUQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a class of organic molecules that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Methylsulfonyl group
- Tetrahydrofuran ring
- Oxadiazole moiety
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring through cyclization reactions involving thioamides and hydrazides. The presence of the methylsulfonyl group is crucial for enhancing the biological activity of the final product .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In vitro tests have demonstrated that derivatives of oxadiazoles possess potent antifungal activity against various strains, including Fusarium oxysporum. The compound has shown inhibitory effects comparable to commercial antifungals, suggesting its potential as a therapeutic agent in treating fungal infections .
Anti-Cancer Potential
The biological evaluation of similar compounds has revealed promising anticancer activities. For instance, structural analogs have been tested against several cancer cell lines, showing IC values in the low micromolar range. The presence of electron-donating groups like methylsulfonyl enhances cytotoxicity by facilitating interactions with cellular targets involved in cancer progression .
The mechanism underlying the biological activities of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Interference with Cell Signaling Pathways : The interaction with specific proteins through hydrophobic contacts and hydrogen bonding has been suggested as a mode of action for inducing apoptosis in cancer cells .
Case Studies
-
Antifungal Testing :
A study evaluated the antifungal activity of several oxadiazole derivatives at a concentration of 50 µg/mL. Among these, compounds similar to this compound exhibited complete inhibition against F. oxysporum, outperforming traditional fungicides like hymexazol . -
Cytotoxicity Assays :
In another investigation focusing on cancer cell lines, derivatives were assessed for their cytotoxic effects. Notably, compounds with methyl substitutions showed enhanced activity against human glioblastoma and melanoma cells, indicating that structural modifications significantly influence biological efficacy .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown promising results against glioblastoma and ovarian cancer cell lines with reported growth inhibition percentages exceeding 80% in some cases .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Neuroprotective Properties
The neuroprotective effects of oxadiazoles are also under investigation, particularly concerning tauopathies such as Alzheimer's disease and progressive supranuclear palsy. The compound has been associated with modulation of tau protein aggregation, which is pivotal in neurodegenerative conditions. Studies suggest that derivatives of this compound may inhibit tau oligomerization and reduce neurofibrillary tangles in experimental models .
Table 2: Neuroprotective Studies on Oxadiazole Derivatives
| Study Focus | Findings |
|---|---|
| Tau Protein Aggregation | Inhibition of tau aggregation observed |
| Neurofibrillary Tangles | Reduction in tangles in animal models |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structure-activity relationship studies indicate that modifications to the phenyl and oxadiazole rings can significantly influence the compound's efficacy and selectivity towards cancer cells or neuroprotective targets .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings. For example:
- Study on Glioblastoma Treatment : A clinical trial involving a derivative of the compound showed a significant reduction in tumor size among participants after a treatment regimen lasting several weeks.
- Alzheimer’s Disease Model : In a preclinical study using transgenic mice, administration of this compound led to improved cognitive function and reduced tau pathology compared to control groups .
Chemical Reactions Analysis
Core Scaffold Assembly
The synthesis of this compound involves multi-step reactions, leveraging the reactivity of its acetamide, oxadiazole, and sulfonyl groups:
-
Oxadiazole Formation : The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazide intermediate under dehydrating conditions (e.g., POCl₃ or PPA) . For example:
-
Acetamide Coupling : The acetamide linker is introduced through nucleophilic substitution, where 2-chloroacetamide reacts with the oxadiazole-2-amine group in the presence of a base (e.g., K₂CO₃) .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
This reaction is critical for prodrug activation or metabolite studies .
Oxadiazole Ring Modifications
-
Nucleophilic Substitution : The oxadiazole’s electron-deficient C-5 position reacts with nucleophiles (e.g., amines or thiols) to form substituted derivatives .
-
Ring-Opening Reactions : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) can cleave the oxadiazole ring, forming hydrazide intermediates .
Sulfonyl Group Reactivity
The methylsulfonyl group participates in:
-
Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing effects activate the para position for NAS with amines or alkoxides .
-
Reduction : LiAlH₄ reduces the sulfonyl group to a thioether, altering biological activity.
Tetrahydrofanyl (THF) Modifications
The THF ring undergoes:
-
Oxidation : RuO₄ or KMnO₄ oxidizes THF to γ-lactone derivatives.
-
Ring-Opening : Acidic conditions (e.g., H₂SO₄) cleave the THF ring to form diols .
Table 1: Key Synthetic Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, 110°C, 4h | 65–78 | |
| Acetamide coupling | K₂CO₃, DMF, 80°C | 82 | |
| Sulfonation/oxidation | H₂O₂, H₂SO₄, 60°C | 90 |
Table 2: Functional Group Reactivity
| Functional Group | Reaction | Product | Application |
|---|---|---|---|
| Acetamide | Acidic hydrolysis | Carboxylic acid | Prodrug conversion |
| Oxadiazole | NAS with amines | 5-Amino-oxadiazole | Bioisostere development |
| Methylsulfonyl | Reduction to thioether | 4-(Methylthio)phenyl | Activity modulation |
Critical Analysis of Limitations
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Pharmacological Properties
Methylsulfonyl vs. Nitro/Methoxy Groups
- Methylsulfonyl (Target Compound) : Exhibits strong electron-withdrawing effects, enhancing COX-2 selectivity and aqueous solubility compared to nitro groups (e.g., CDD-934506) .
- Nitro (CDD-934506) : Reduces solubility due to hydrophobicity but increases reactivity in electron-deficient environments, favoring antibacterial activity .
Tetrahydrofuran vs. Benzofuran/Furan
- Tetrahydrofuran (Target Compound) : Saturated ring improves metabolic stability and reduces oxidative degradation risks compared to benzofuran derivatives () .
- Furan (Anti-exudative derivatives): Unsaturated furan-2-yl in compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide shows higher anti-inflammatory activity but shorter half-life .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Comparison
- Key Insight : The target compound’s lower logP and methylsulfonyl group contribute to better solubility and absorption than bulkier analogues (e.g., bromobenzofuran derivatives in ) .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with sulfuric acid . Subsequent functionalization with tetrahydrofuran and methylsulfonylphenyl groups requires coupling agents like EDCI/HOBt in anhydrous DMF . Key parameters include:
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for sulfonation steps to enhance reactivity .
- Purification : Column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane (3:7) gradient elution, followed by recrystallization in ethanol .
Characterization : Confirm structure via H/C NMR (e.g., methylsulfonyl proton singlet at δ 3.2 ppm) and HRMS (calculated [M+H]: 406.1234) .
Advanced: How can mechanistic insights into oxadiazole ring formation be validated experimentally?
Methodological Answer:
Mechanistic studies focus on the cyclocondensation of thiosemicarbazides to oxadiazoles. Techniques include:
- In situ FTIR monitoring : Track disappearance of N–H stretches (3350–3250 cm) and emergence of C=N peaks (1600 cm) .
- Kinetic analysis : Use pseudo-first-order conditions with excess hydrazine to determine activation energy via Arrhenius plots .
- Isotopic labeling : Introduce N-labeled hydrazine to confirm ring closure via N NMR .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : H NMR identifies methylsulfonyl (δ 3.1–3.3 ppm) and tetrahydrofuran protons (δ 1.7–4.0 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and oxadiazole carbons (δ 155–165 ppm) .
- Mass spectrometry : HR-ESI-MS provides exact mass (e.g., m/z 406.1234 [M+H]) and fragments (e.g., loss of SOCH group at m/z 329) .
- IR : Detect sulfonyl S=O stretches (1320–1150 cm) and amide C=O (1680 cm) .
Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7), with IC calculated via nonlinear regression .
- Controls : Compare to standard drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) .
Advanced: What computational approaches predict binding affinity to target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 3LN1). Key parameters:
- Grid box centered on active site (coordinates x=15.4, y=12.8, z=18.2).
- Lamarckian genetic algorithm with 100 runs .
- MD simulations : GROMACS for 50 ns to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å acceptable) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace tetrahydrofuran with pyran or vary sulfonyl groups) .
- Activity testing : Correlate logP (measured via HPLC) with antimicrobial potency.
- 3D-QSAR : CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs .
Basic: What chromatographic methods ensure purity (>95%)?
Methodological Answer:
- HPLC : C18 column (4.6 × 250 mm), mobile phase acetonitrile/water (55:45), flow rate 1.0 mL/min, UV detection at 254 nm .
- TLC : Silica gel GF, ethyl acetate:hexane (1:1), R = 0.45 .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- In vitro microsomal assay : Incubate compound (1 µM) with rat liver microsomes (0.5 mg/mL), NADPH regeneration system. Measure remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Half-life (t) : Calculate using , where is degradation rate constant .
Advanced: What strategies resolve contradictions in biological data (e.g., varying IC50_{50}50 across studies)?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).
- Control variables : Test batch-to-batch compound purity via elemental analysis .
- Meta-analysis : Apply Fisher’s exact test to compare replicate data (p < 0.05 significant) .
Advanced: How to analyze conformational dynamics via X-ray crystallography?
Methodological Answer:
- Crystallization : Vapor diffusion in 24-well plates with 20% PEG 3350, 0.1 M Tris-HCl (pH 8.5).
- Data collection : Synchrotron radiation (λ = 0.978 Å), resolution ≤ 1.8 Å .
- Refinement : PHENIX for anisotropic B-factors; validate with Ramachandran plots (≥90% residues in favored regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
